N-(4-hydroxy-8-oxo-6-thiabicyclo[3.2.1]oct-1-yl)benzamide
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Overview
Description
N-{4-HYDROXY-8-OXO-6-THIABICYCLO[3.2.1]OCTAN-1-YL}BENZAMIDE is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-HYDROXY-8-OXO-6-THIABICYCLO[3.2.1]OCTAN-1-YL}BENZAMIDE typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the bicyclic scaffold, which is crucial for the compound’s biological activity . The reaction conditions often include the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-HYDROXY-8-OXO-6-THIABICYCLO[3.2.1]OCTAN-1-YL}BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
N-{4-HYDROXY-8-OXO-6-THIABICYCLO[3.2.1]OCTAN-1-YL}BENZAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-HYDROXY-8-OXO-6-THIABICYCLO[3.2.1]OCTAN-1-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures, such as:
2-Azabicyclo[3.2.1]octane: Known for its applications in drug discovery.
8-Azabicyclo[3.2.1]octane: Used in the synthesis of tropane alkaloids.
Uniqueness
N-{4-HYDROXY-8-OXO-6-THIABICYCLO[3.2.1]OCTAN-1-YL}BENZAMIDE is unique due to its specific functional groups and the presence of sulfur in its bicyclic structure.
Properties
Molecular Formula |
C14H15NO3S |
---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-(4-hydroxy-8-oxo-6-thiabicyclo[3.2.1]octan-1-yl)benzamide |
InChI |
InChI=1S/C14H15NO3S/c16-10-6-7-14(8-19-11(10)12(14)17)15-13(18)9-4-2-1-3-5-9/h1-5,10-11,16H,6-8H2,(H,15,18) |
InChI Key |
CPHRIAXORVTNSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CSC(C1O)C2=O)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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